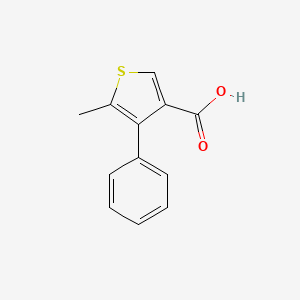

5-Methyl-4-phenylthiophene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-4-phenylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-11(9-5-3-2-4-6-9)10(7-15-8)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGSDQGBKJYLFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395721 | |

| Record name | 5-methyl-4-phenylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557792-56-0 | |

| Record name | 5-methyl-4-phenylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-4-phenylthiophene-3-carboxylic acid molecular weight

An In-depth Technical Guide to 5-Methyl-4-phenylthiophene-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a polysubstituted thiophene derivative of significant interest in medicinal chemistry. The thiophene ring is a privileged scaffold, bioisosteric to the benzene ring but with distinct electronic properties, while the carboxylic acid moiety is a critical pharmacophore in numerous approved drugs. This guide provides a comprehensive overview of the molecule's core properties, a validated synthesis protocol, characterization methodologies, and discusses its potential applications in drug discovery, particularly drawing parallels to known anti-inflammatory agents. The molecular formula is C₁₂H₁₀O₂S, corresponding to a molecular weight of approximately 218.27 g/mol .[1]

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring system is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the phenyl group. Its inclusion can modulate a compound's pharmacokinetic profile—affecting absorption, distribution, metabolism, and excretion (ADME)—and enhance binding affinity to biological targets. The sulfur heteroatom introduces a dipole moment and can engage in unique interactions, such as hydrogen bonding and metal coordination, not possible with its carbocyclic analog.

The appendage of a carboxylic acid functional group is a well-established strategy in drug design.[2] This group is ionizable at physiological pH, which can enhance aqueous solubility and provides a strong hydrogen bond donor/acceptor site for anchoring to protein targets like enzymes and receptors.[3] The specific substitution pattern of this compound places these key functional groups in a defined spatial arrangement, making it a valuable scaffold for exploring structure-activity relationships (SAR) in various therapeutic areas. Notably, related phenylthiophene carboxylic acid derivatives have been investigated as potent antirheumatic agents, highlighting a promising avenue for this molecule's application.[4]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its development.

Molecular Structure and Identifiers

The structural arrangement of this compound is key to its chemical behavior and biological activity.

Caption: Molecular Structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key quantitative data for the target compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂S | - |

| Molecular Weight | 218.27 g/mol | [1] |

| CAS Number | 557792-56-0 | [1] |

| Appearance | White to off-white solid | (Predicted) |

| pKa | 3.5 - 4.5 | (Predicted, typical for carboxylic acids) |

| LogP | ~3.2 | (Predicted) |

Spectroscopic Profile (Predicted)

For structural confirmation and quality control, a combination of spectroscopic methods is essential. Based on the structure, the following spectral characteristics are anticipated:

-

¹H NMR: Expected signals would include a singlet for the methyl protons (~2.5 ppm), aromatic protons from the phenyl group (~7.2-7.6 ppm), a singlet for the thiophene proton, and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: Signals corresponding to the methyl carbon, the four distinct thiophene ring carbons, the six phenyl carbons, and the carbonyl carbon of the carboxylic acid (~170 ppm) are expected.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=C stretches in the aromatic regions (~1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight (218.27).

Synthesis and Purification Workflow

The synthesis of polysubstituted thiophenes can be achieved through various established methodologies. The Gewald three-component reaction is a highly efficient and convergent approach for creating substituted 2-aminothiophenes, which can serve as versatile intermediates.[5] A proposed pathway leverages this reaction followed by functional group transformation.

Rationale for Synthetic Strategy

The chosen strategy aims for efficiency and high yield by constructing the core thiophene scaffold early in the sequence from commercially available starting materials. The Gewald reaction is robust and tolerates a wide range of functional groups. The subsequent diazotization and hydrolysis of the 2-amino group is a standard transformation, though it requires careful control of reaction conditions to avoid side products.

Caption: Proposed workflow for synthesis, purification, and validation.

Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis starting from 1-phenylpropan-1-one.

Step 1: Synthesis of Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate [6]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-phenylpropan-1-one (1.0 eq), propyl cyanoacetate (1.1 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq), to the mixture. The base catalyzes the initial Knoevenagel condensation and the subsequent ring closure.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, pour the mixture into ice-water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the purified ester intermediate from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).

-

Reaction: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid. The carboxylic acid product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Purity and Identity Validation

The final product's integrity must be confirmed:

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity, ideally demonstrating >95% purity.

-

Identity Confirmation: The structure should be unequivocally confirmed by comparing the acquired ¹H NMR, ¹³C NMR, and MS data with the expected profiles described in Section 2.3.

-

Melting Point: A sharp melting point range provides an additional indicator of purity.

Relevance and Applications in Drug Discovery

The structural motifs within this compound are highly relevant to the development of new therapeutics.

Role as a Bioisostere and Scaffold

As a bioisostere of a substituted benzoic acid, this molecule allows for the exploration of chemical space that may offer advantages in terms of metabolic stability or target affinity. The thiophene core provides a rigid scaffold that positions the phenyl and carboxylic acid groups in a precise orientation, which is essential for specific interactions with a protein binding pocket.

Potential as an Anti-inflammatory Agent

The development of the antirheumatic drug Esonarimod has established 5-phenylthiophene-3-carboxylic acid derivatives as a promising class of anti-inflammatory agents.[4] These compounds have been shown to antagonize interleukin-1 (IL-1), a key pro-inflammatory cytokine. The title compound, this compound, is a close analog and therefore represents a high-priority candidate for screening in anti-inflammatory and autoimmune disease models. The methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability, potentially offering an improved therapeutic profile.

Conclusion

This compound is a synthetically accessible and medicinally relevant molecule. Its core physicochemical properties have been defined, and a robust, step-by-step synthesis and validation workflow has been presented. Grounded in the established success of related compounds in anti-inflammatory research, this technical guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic potential of this promising scaffold.

References

- Sinfoo Biotech. 5-methyl-4-phenyl-thiophene-3-carboxylic acid.

- PubMed.

- PubMed Central. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors.

- PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

- Matrix Scientific.

- ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF.

Sources

- 1. 5-methyl-4-phenyl-thiophene-3-carboxylic acid,(CAS# 557792-56-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

5-Methyl-4-phenylthiophene-3-carboxylic acid structure

An In-depth Technical Guide to 5-Methyl-4-phenylthiophene-3-carboxylic acid: Synthesis, Characterization, and Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The thiophene nucleus is a privileged scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents.[1][2][3] This document details a robust synthetic pathway for the title compound, outlines state-of-the-art analytical methods for its structural elucidation, and explores its potential as a core structural motif in modern drug discovery programs. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to facilitate the exploration and utilization of this valuable chemical entity.

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of heterocyclic chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a key building block in the development of pharmacologically active compounds.[1][2] Thiophene derivatives are integral to a wide array of approved drugs, exhibiting activities that span anti-inflammatory, antimicrobial, anticancer, and antipsychotic applications.[2][4] The compound this compound combines the thiophene core with phenyl and carboxylic acid functional groups, creating a trifunctionalized scaffold with significant potential for chemical modification and exploration of structure-activity relationships (SAR). Its structure is particularly relevant in the context of developing novel kinase inhibitors and anti-inflammatory agents.[5][6][7] This guide serves as a technical primer, offering a logical framework for its synthesis, characterization, and strategic application in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound features a thiophene ring substituted at the C3, C4, and C5 positions. The strategic placement of the carboxylic acid, the bulky phenyl group, and the methyl group creates a distinct chemical architecture ripe for investigation.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₀O₂S

-

Molecular Weight: 218.27 g/mol

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Weight | 218.27 g/mol |

| Molecular Formula | C₁₂H₁₀O₂S |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 46.5 Ų |

Note: These properties are computationally predicted and serve as a guideline for experimental design, particularly in solubility and formulation studies.

Synthesis Pathway: A Rationale-Driven Approach

The synthesis of polysubstituted thiophenes is a well-established field, with several named reactions providing versatile routes to this scaffold.[1] For the target molecule, this compound, the Gewald aminothiophene synthesis offers the most efficient and logical pathway.[8][9][10] This one-pot, multicomponent reaction is renowned for its operational simplicity and the ability to construct highly functionalized 2-aminothiophenes from readily available starting materials.[9][10] The resulting 2-amino group serves as a versatile chemical handle that can be readily removed via diazotization and reduction, a common strategy in heterocyclic chemistry to access the desired unsubstituted position.

The proposed synthesis proceeds in two main stages:

-

Gewald Reaction: Construction of the 2-amino-5-methyl-4-phenylthiophene-3-carboxylate core.

-

Deamination: Removal of the C2-amino group to yield the final product.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

This step employs the Gewald reaction, which involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base.[8]

-

Causality: 1-Phenylpropan-2-one is chosen as the ketone component to install the required C4-phenyl and C5-methyl substituents. Ethyl cyanoacetate provides the carbon backbone for the C2 and C3 positions, including the eventual carboxylic acid moiety. Elemental sulfur (S₈) serves as the sulfur source for the thiophene ring.[11] A morpholine or triethylamine catalyst is used to facilitate the initial Knoevenagel condensation, which is the rate-determining step of the sequence.[8][11]

Protocol:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-phenylpropan-2-one (13.4 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and ethanol (80 mL).

-

Add elemental sulfur (3.2 g, 0.1 mol) to the mixture.

-

Slowly add morpholine (8.7 g, 0.1 mol) dropwise over 15 minutes. The reaction is exothermic.

-

Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the crude ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.

-

Recrystallize from ethanol to obtain the pure product as a yellow crystalline solid.

Stage 2: Hydrolysis and Deamination to this compound

-

Causality: The ester is first hydrolyzed to the carboxylic acid under basic conditions. The subsequent deamination is a two-step process. The 2-amino group is converted to a diazonium salt using sodium nitrite under acidic conditions. This highly reactive intermediate is then reduced with a mild reducing agent like hypophosphorous acid (H₃PO₂) to replace the diazonium group with a hydrogen atom, yielding the final product.

Protocol:

-

Hydrolysis: Dissolve the product from Stage 1 (0.1 mol) in ethanol (100 mL) and add a solution of potassium hydroxide (11.2 g, 0.2 mol) in water (20 mL). Reflux the mixture for 4 hours. Cool the solution and acidify with concentrated HCl to pH ~2 to precipitate the 2-amino-5-methyl-4-phenylthiophene-3-carboxylic acid. Filter, wash with water, and dry.

-

Deamination: Suspend the amino acid intermediate (0.1 mol) in a mixture of concentrated HCl (50 mL) and water (50 mL) and cool to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL), keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

-

In a separate beaker, cool 50% hypophosphorous acid (H₃PO₂) (50 mL) to 0°C.

-

Slowly add the cold diazonium salt solution to the cold hypophosphorous acid with vigorous stirring. Gas evolution (N₂) will be observed.

-

Allow the mixture to stand at 0-5°C for 2 hours, then let it warm to room temperature and stir overnight.

-

The precipitate formed is the target compound. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize from an ethanol/water mixture to afford pure this compound.

Synthetic Workflow Diagram

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 4. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]

- 5. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

5-Methyl-4-phenylthiophene-3-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 5-Methyl-4-phenylthiophene-3-carboxylic Acid

Introduction

This compound is a substituted thiophene derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Thiophene-based carboxylic acids serve as crucial building blocks for synthesizing complex molecules with potential therapeutic activities, including anti-inflammatory and anti-cancer properties. Understanding the fundamental physical properties of this specific molecule is a prerequisite for its effective use in drug design, formulation development, and quality control.

As of the date of this guide, specific experimental data for this compound is not extensively documented in publicly available literature. This guide, therefore, serves a dual purpose: first, to provide scientifically grounded estimations of its core physical properties based on data from structurally analogous compounds; and second, to offer detailed, field-proven experimental protocols for researchers to determine these properties definitively in a laboratory setting. This document is structured to provide both a predictive overview and a practical bench-top manual for scientists and drug development professionals.

Molecular Profile and Estimated Physicochemical Properties

The foundational properties of a compound dictate its behavior from synthesis to application. Below is a summary of the core molecular identifiers and estimated physical properties for this compound. These estimations are derived from trends observed in similar structures, such as 4-methylthiophene-3-carboxylic acid[1] and other substituted phenyl-heterocyclic acids[2][3].

| Property | Value / Description | Rationale / Reference |

| Molecular Formula | C₁₂H₁₀O₂S | Calculated from structure |

| Molecular Weight | 218.27 g/mol | Calculated from atomic weights |

| IUPAC Name | This compound | Standard nomenclature |

| SMILES | CC1=C(C(=CS1)C(=O)O)C2=CC=CC=C2 | 2D structural representation |

| Melting Point | ~170 - 190 °C (Estimated) | Crystalline solid expected. Estimate based on related thiophenes and phenyl-heterocyclic carboxylic acids, which are typically high-melting solids[2][4]. |

| Solubility | Water: Poorly soluble (increases with pH).Organic: Soluble in methanol, ethanol, DMSO, DMF.Apolar: Sparingly soluble in toluene, hexane. | The carboxylic acid group imparts polar character, while the phenyl and thiophene rings are hydrophobic. Solubility in aqueous media is expected to be low at acidic pH and increase significantly upon deprotonation to the carboxylate salt at neutral or basic pH. |

| Acidity (pKa) | ~4.0 - 5.0 (Estimated) | Based on the pKa of Thiophene-3-carboxylic acid and Benzoic acid (~4.2)[5][6]. The methyl group (weakly donating) and phenyl group have minor electronic effects on the carboxylic acid proton. |

Definitive Experimental Protocols for Property Determination

To move beyond estimation, rigorous experimental validation is necessary. The following sections provide self-validating, step-by-step protocols for determining the key physical properties of this compound.

Melting Point Determination via the Capillary Method

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount on a watch glass and crush it into a fine powder using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube (sealed at one end) into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder tightly into the bottom. A sample height of 2-3 mm is ideal.

-

Causality: Fine powdering and tight packing ensure uniform heat transfer throughout the sample, preventing temperature gradients that could artificially broaden the melting range.

-

-

Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp®).

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary run by increasing the temperature at a rate of 10-20 °C/min to find a rough range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min.

-

Expertise: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring the observed temperature accurately reflects the true melting transition.

-

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.

Workflow for Melting Point Determination

Caption: Workflow for determining melting point using a capillary apparatus.

Aqueous Solubility Determination via the Shake-Flask Method (OECD Guideline 105)

Solubility is a determinant of bioavailability and is critical for formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

System Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Add an excess amount of the solid compound to a known volume of each buffer in a sealed flask.

-

Trustworthiness: Using an excess of solid ensures that a saturated solution is formed. The system must be sealed to prevent solvent evaporation.

-

-

Agitation: Place the flasks in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A preliminary experiment can determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed to pellet any suspended solids.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in mg/L or mol/L at that specific pH and temperature.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the OECD 105 shake-flask solubility determination method.

References

-

4-Methylthiophene-3-carboxylic acid . PubChem. [Link]

-

Thiophene-3-carboxylic acid . PubChem. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist . Semantic Scholar. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist . Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of 2‐Hydroxy-4- phenylthiophene-3-carbonitrile as PD-L1 Antagonist . ACS Publications. [Link]

-

Nonadecanoic acid . CAS Common Chemistry. [Link]

-

3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene . Organic Syntheses Procedure. [Link]

- Process for preparing thiophene derivatives.

-

pKa Data Compiled by R. Williams . Organic Chemistry Data. [Link]

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid . ResearchGate. [Link]

-

5-Methyl-3-phenylisoxazole-4-carboxylic acid . National Center for Biotechnology Information. [Link]

-

Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate . PubChem. [Link]

Sources

- 1. 4-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5- 4-(Methylthio)phenyl thiophene-2-carboxylic acid 97 870703-97-2 [sigmaaldrich.com]

- 5. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to the Chemical Properties and Synthetic Utility of 5-Methyl-4-phenylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methyl-4-phenylthiophene-3-carboxylic acid is a polysubstituted heterocyclic compound featuring a thiophene core, a versatile scaffold in medicinal chemistry and materials science. Its unique arrangement of methyl, phenyl, and carboxylic acid functional groups dictates a specific reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signature, synthesis, and key reactivity patterns. By explaining the causality behind its chemical behavior and providing validated protocols, this document serves as a comprehensive resource for scientists leveraging this compound in their research and development endeavors.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical characteristics. These properties govern crucial experimental parameters, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 3140-84-3 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₂S | N/A |

| Molecular Weight | 218.27 g/mol | N/A |

| Appearance | Solid (Form may vary) | [3] |

| Melting Point | Data not consistently available in searched literature. | N/A |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, THF, alcohols) and aqueous base. Poorly soluble in water and nonpolar solvents. | General chemical principles |

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The predicted spectral data detailed below provide a benchmark for sample validation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | Position is concentration and solvent dependent; may exchange with D₂O. |

| Thiophene (H-2) | ~7.5 - 8.0 | Singlet | 1H | The lone proton on the thiophene ring. Its chemical shift is influenced by the adjacent sulfur atom and the phenyl group. |

| Phenyl (-C₆H₅) | 7.2 - 7.6 | Multiplet | 5H | A complex pattern typical of a monosubstituted benzene ring. |

| Methyl (-CH₃) | ~2.4 - 2.6 | Singlet | 3H | Located at the 5-position of the thiophene ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C OOH) | 165 - 175 | Characteristic shift for a carboxylic acid carbonyl carbon.[4] |

| Aromatic/Thiophene Carbons | 120 - 150 | A series of peaks corresponding to the six carbons of the phenyl ring and the four substituted carbons of the thiophene ring. |

| Methyl (-C H₃) | 14 - 20 | Typical chemical shift for a methyl group attached to an sp² carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | This broad absorption is a hallmark of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | The strong carbonyl absorption is a primary diagnostic peak.[4][5] Conjugation with the thiophene ring may lower the frequency slightly. |

| C=C Stretch (Aromatic/Thiophene) | 1450 - 1600 | Multiple bands indicating the presence of aromatic rings. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Associated with the carboxylic acid C-O single bond. |

Synthesis and Purification

Polysubstituted thiophenes like this compound are commonly synthesized via the Gewald three-component reaction. This powerful reaction combines a ketone, an active methylene nitrile (or ester), and elemental sulfur in the presence of a base to form a 2-aminothiophene, which can be further modified.

While a specific protocol for the title compound was not found, a general, illustrative synthesis based on the Gewald reaction followed by hydrolysis is presented.

Illustrative Synthesis Workflow

Caption: Illustrative two-part synthesis of the target compound.

General Experimental Protocol (Hypothetical)

-

Gewald Reaction: To a solution of phenylacetone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of a secondary amine base, such as morpholine or triethylamine (0.2 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture and pour it into ice water. Collect the precipitated solid, which is the intermediate ethyl ester, by filtration.

-

Hydrolysis: Dissolve the crude ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2M NaOH).[6]

-

Heat the mixture to reflux for several hours until saponification is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

-

Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dictated by its three key components: the carboxylic acid, the electron-rich thiophene ring, and the substituents that modulate the ring's reactivity.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, enabling the synthesis of esters, amides, and other related functional groups. These reactions are fundamental in drug development for modulating properties like solubility, cell permeability, and target binding.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents like DCC (dicyclohexylcarbodiimide) yields the corresponding ester.[6][7] This is often used to create prodrugs or to modify pharmacokinetic properties.

-

Amide Bond Formation: Coupling with a primary or secondary amine using standard peptide coupling reagents (e.g., EDCI, HATU) provides the corresponding amide. This is a cornerstone of medicinal chemistry for building complex molecules and exploring structure-activity relationships (SAR).[8]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This opens up further synthetic possibilities.

Reactivity of the Thiophene Ring

The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The position of substitution is directed by the existing groups.

-

Directing Effects: The 5-methyl group is an activating, ortho-para director. The 4-phenyl group is weakly deactivating via induction but can participate in resonance. The 3-carboxylic acid group is a deactivating, meta-director.

-

Predicted Site of Substitution: The only unsubstituted position on the ring is C-2. This position is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. Therefore, electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) is strongly predicted to occur at the C-2 position . For example, bromination using N-bromosuccinimide (NBS) would be expected to yield 2-bromo-5-methyl-4-phenylthiophene-3-carboxylic acid.[7]

Caption: Key reaction pathways for derivatization.

Applications in Research and Development

Thiophene-based compounds are recognized as privileged structures in drug discovery.[9] They serve as bioisosteres for phenyl rings, offering modified electronic and solubility properties while maintaining key structural interactions with biological targets.[9]

-

Medicinal Chemistry: Thiophene carboxylic acids are integral components in a wide range of biologically active molecules, including anti-inflammatory, anticancer, and antimicrobial agents.[8][9][10] The title compound, as a specific building block, can be used to synthesize novel analogues of existing drugs or to create new chemical entities for screening campaigns. For instance, derivatives of phenylthiophene carboxylic acids have been explored as potent antirheumatic agents.[11]

-

Materials Science: The rigid, aromatic structure of the thiophene ring makes it a candidate for incorporation into organic electronic materials, such as conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The carboxylic acid group provides a convenient point for polymerization or attachment to surfaces.

Safety, Handling, and Storage

-

Hazards: Similar substituted thiophene carboxylic acids are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Handle with appropriate PPE, including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- Vertex AI Search. (n.d.). The Role of Thiophene-3-carboxylic Acid in Novel Cancer Therapies.

- PubMed. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. J Enzyme Inhib Med Chem.

- Sigma-Aldrich. (n.d.). 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid 97%.

- National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Sigma-Aldrich. (n.d.). 5-Methylthiophene-3-carboxylic acid.

- ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates.

- National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors.

- Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents.

- PubChem, National Institutes of Health (NIH). (n.d.). Thiophene-3-carboxylic acid.

- PubChem, National Institutes of Health (NIH). (n.d.). 4-Methylthiophene-3-carboxylic acid.

- ResearchGate. (n.d.). Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates.

- National Institutes of Health (NIH). (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.

- University of Calgary. (n.d.). Spectra Problem #7 Solution.

- BLD Pharm. (n.d.). 5-Methyl-4-phenylthiophene-2-carboxylic acid.

- PubMed. (n.d.). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents.

- Hi-Fi World. (n.d.). Creek CAS3140.

- PubMed. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Spectrochim Acta A Mol Biomol Spectrosc.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.

- MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.

- National Institutes of Health (NIH). (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether.

- Sigma-Aldrich. (n.d.). 5-Methylthiophene-3-carboxylic acid 19156-50-4.

- eBay UK. (n.d.). Creek Audio CAS 3140 Tuner CAS 4040 Amplifier - Needs Attention.

- ResearchGate. (n.d.). Reactions of methyl 3‐hydroxythiophene‐2‐carboxylate. Part 4. Synthesis of methyl 5‐azolyl‐3‐hydroxythiophene‐2‐carboxylates.

Sources

- 1. Creek CAS3140 [hi-fiworld.co.uk]

- 2. Creek Audio CAS 3140 Tuner CAS 4040 Amplifier - Needs Attention | eBay UK [ebay.co.uk]

- 3. 5-Methylthiophene-3-carboxylic acid 19156-50-4 [sigmaaldrich.com]

- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-Methylthiophene-3-carboxylic acid 19156-50-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 5-Methyl-4-phenylthiophene-3-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Critical Parameter of Solubility

Physicochemical Profile of 5-Methyl-4-phenylthiophene-3-carboxylic Acid

A thorough understanding of a molecule's structure is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Chemical Name | 5-methyl-4-phenyl-thiophene-3-carboxylic acid | Sinfoo Biotech |

| CAS Number | 557792-56-0 | Sinfoo Biotech |

| Molecular Formula | C12H10O2S | Sinfoo Biotech |

| Molecular Weight | 218.27 g/mol | Sinfoo Biotech |

| Physical Form | Solid (inferred from related compounds) |

Structural Insights into Solubility:

The structure of this compound offers a classic study in the balance between hydrophilicity and lipophilicity.

-

Lipophilic Moieties: The presence of the phenyl group and the thiophene ring contributes to the molecule's nonpolar character, suggesting a preference for organic solvents over aqueous media.

-

Hydrophilic Moiety: The carboxylic acid group (-COOH) is a polar, ionizable functional group capable of hydrogen bonding, which is the primary driver of its solubility in polar solvents, particularly water. The solubility of carboxylic acids in water is significantly influenced by pH.[2]

Predictive Approaches to Solubility Assessment

In the absence of established experimental data, computational models serve as powerful tools for initial solubility estimations, guiding solvent selection for experimental work and formulation development.

Predictive modeling in pharmaceutical research utilizes mathematical algorithms and computational simulations to forecast various outcomes. These models can provide insights into the molecular interactions that govern solubility.

Common Predictive Models:

-

UNIFAC and modified UNIFAC (Dortmund): These are group contribution methods that estimate activity coefficients based on the functional groups present in the molecule. They have been explored for predicting solid-liquid equilibria for pharmaceuticals.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model has shown success in predicting the aqueous solubilities of solid carboxylic acids.[3] It calculates thermodynamic properties based on the molecule's surface polarity.

For complex pharmaceutical compounds, the accuracy of these predictive models can vary, and they are often best used for providing qualitative estimates and guiding experimental design.

A Practical Guide to the Experimental Determination of Solubility

The definitive understanding of a compound's solubility comes from empirical measurement. The following section provides a robust, step-by-step protocol for determining the solubility of this compound.

The Shake-Flask Method: A Gold Standard Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane)

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Calibrated pH meter (for aqueous solubility)

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to maintain a constant temperature.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation at a high speed will facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standards and determine the concentration of the compound in the saturated solution. This concentration represents the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination process.

Caption: Experimental workflow for solubility determination.

Key Factors Influencing the Solubility of this compound

The solubility of this compound is not a static value but is influenced by several environmental and chemical factors.

-

Solvent Polarity: Due to its amphiphilic nature, this compound is expected to exhibit higher solubility in polar protic solvents (like ethanol and methanol) and polar aprotic solvents (like acetone and DMSO) that can interact with the carboxylic acid group. Its solubility will likely be lower in nonpolar solvents such as hexane.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified to determine the thermodynamic parameters of dissolution, such as the enthalpy and entropy of solution.

-

pH (in Aqueous Media): The carboxylic acid group has a pKa, and its ionization state is pH-dependent. At a pH below its pKa, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more water-soluble.

The interplay between these factors is critical for controlling the dissolution and precipitation of the compound during synthesis, purification, and formulation.

Conclusion: A Forward-Looking Approach

While the definitive solubility data for this compound awaits experimental determination, this guide provides a robust framework for researchers. By understanding its physicochemical properties, leveraging predictive models, and employing rigorous experimental protocols, scientists can effectively characterize and harness the solubility of this promising compound. This foundational knowledge is indispensable for advancing its potential in drug discovery and development.

References

- EvitaChem. 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3...

- Selleck Chemicals. Pyridoxine HCl Vitamin chemical.

- Sigma-Aldrich. 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid 97%.

- Schröder, B., Santos, L. M. N. B. F., Marrucho, I. M., & Coutinho, J. A. P. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289, 140–147.

- Thermo Fisher Scientific. (2024). Predictive modeling for solubility and bioavailability enhancement.

- PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography.

- Englebienne, P., & Weiland, M. (1996). Synthesis of water-soluble carboxylic and acetic acid-substituted poly(thiophenes) and the application of their photochemical properties in homogeneous competitive immunoassays.

- Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.

- Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.

- Sinfoo Biotech. 5-methyl-4-phenyl-thiophene-3-carboxylic acid.

- Sigma-Aldrich. 5-Methylthiophene-3-carboxylic acid 19156-50-4.

- BLD Pharm. 62404-08-4|5-Methyl-4-phenylthiophene-2-carboxylic acid|BLD Pharm.

- CymitQuimica. 5-Methyl-4-phenyl-thiophene-3-carboxylic acid.

- Sigma-Aldrich. 2-(4-Methylbenzamido)-4-phenylthiophene-3-carboxylic acid.

Sources

- 1. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar [semanticscholar.org]

- 2. Synthesis of water-soluble carboxylic and acetic acid-substituted poly(thiophenes) and the application of their photochemical properties in homogeneous competitive immunoassays - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

Biological activity of 5-Methyl-4-phenylthiophene-3-carboxylic acid

An In-depth Technical Guide on the Biological Activity of 5-Methyl-4-phenylthiophene-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Thiophene derivatives have garnered significant interest from the pharmaceutical industry due to their remarkable therapeutic properties, which include anti-inflammatory, antimicrobial, antioxidant, anticancer, and antipsychotic activities.[3][5] The presence of a carboxylic acid functional group, in particular, has been frequently associated with enhanced biological target recognition, especially in the context of anti-inflammatory action.[1][2][3][4]

This technical guide focuses on the potential biological activities of a specific, yet under-explored derivative: this compound. By synthesizing data from related compounds and leveraging established principles of medicinal chemistry, this document aims to provide a comprehensive framework for researchers and drug development professionals to investigate and harness the therapeutic potential of this molecule. We will delve into its likely mechanisms of action, propose detailed experimental protocols for its evaluation, and present the information in a clear, actionable format.

Chemical Profile of this compound

Structure:

IUPAC Name: this compound

Molecular Formula: C₁₂H₁₀O₂S

Key Structural Features:

-

Thiophene Core: A five-membered aromatic ring containing a sulfur atom, which imparts unique electronic and lipophilic properties.

-

Carboxylic Acid Group (C3): A critical functional group for potential interactions with biological targets, particularly enzymes like cyclooxygenases.[1][2][3][4]

-

Phenyl Group (C4): The presence of an aromatic ring at this position can influence π-π stacking interactions with protein targets and affect the overall lipophilicity and metabolic stability of the compound.

-

Methyl Group (C5): This small alkyl group can modulate the steric and electronic properties of the thiophene ring, potentially influencing binding affinity and selectivity.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on thiophene derivatives, this compound is hypothesized to exhibit significant anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Activity

Thiophene-based compounds are well-documented for their anti-inflammatory properties, with several commercial drugs, such as Tinoridine and Tiaprofenic acid, featuring this scaffold.[1][2][3][4] The primary mechanism of action for many of these non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[1][3]

Proposed Mechanism: Inhibition of COX Enzymes

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[3] The carboxylic acid moiety of this compound is likely to be a key pharmacophoric feature for interacting with the active site of COX enzymes, similar to other NSAIDs.

Signaling Pathway: COX-Mediated Inflammation

Caption: Proposed inhibition of the COX pathway by this compound.

Antimicrobial Activity

The thiophene nucleus is a constituent of various compounds demonstrating a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7][8][9] The precise mechanisms can vary, but often involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Proposed Mechanism: Cell Membrane Disruption and Enzyme Inhibition

Thiophene-functionalized compounds have been shown to cause significant disruption to bacterial cell membranes, leading to leakage of intracellular components and cell death.[7][8] Additionally, they may inhibit key microbial enzymes, such as β-lactamase, which is responsible for antibiotic resistance in many bacteria.[7][8]

Experimental Workflow: Antimicrobial Susceptibility Testing

Sources

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [ouci.dntb.gov.ua]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methyl-4-phenylthiophene-3-carboxylic Acid and its Derivatives: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Methyl-4-phenylthiophene-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. We will delve into the synthetic pathways, physicochemical properties, and explore the burgeoning therapeutic applications of this class of molecules, with a particular focus on their roles as modulators of inflammatory and pain signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl ring allows for favorable interactions with a wide range of biological targets, while its unique electronic properties can enhance potency and modulate pharmacokinetic profiles. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The focus of this guide, the this compound core, represents a particularly promising platform for the development of novel therapeutics.

Synthesis of the this compound Core

The construction of the polysubstituted thiophene ring is most effectively achieved through the Gewald aminothiophene synthesis.[3][4] This versatile multicomponent reaction allows for the convergent assembly of the thiophene core from readily available starting materials.[5][6]

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene.[3][4] The reaction mechanism proceeds via an initial Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate.[4] Subsequent addition of sulfur and cyclization leads to the formation of the 2-aminothiophene ring.[4]

Experimental Protocol: Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

This protocol describes the synthesis of a key precursor to this compound.

-

Reaction Setup: To a solution of 1-phenylpropan-1-one (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of a suitable base, such as morpholine or piperidine.

-

Knoevenagel Condensation: Stir the reaction mixture at 60°C for 3 hours under an inert atmosphere (e.g., argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Thiophene Ring Formation: To the reaction mixture, add elemental sulfur (1.1 equivalents) and continue stirring at 60°C for 36-48 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Hydrolysis to the Carboxylic Acid

The final step in the synthesis of the core molecule is the hydrolysis of the ester group of the 2-aminothiophene precursor to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of a strong base, such as sodium hydroxide, followed by acidification.[7]

Experimental Protocol: Hydrolysis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

-

Saponification: Dissolve the ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (1 equivalent) in a mixture of methanol and a 2N aqueous solution of sodium hydroxide.

-

Heating: Heat the reaction mixture at reflux for 8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Acidification: Cool the reaction mixture to room temperature and acidify to a pH of 2-3 with a concentrated solution of hydrochloric acid.

-

Isolation: The precipitated 2-amino-5-methyl-4-phenylthiophene-3-carboxylic acid is collected by filtration, washed with water, and dried.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are crucial for its biological activity and drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C12H11NO2S | Calculated |

| Molecular Weight | 233.29 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Expected |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Expected |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds.[8][9][10] Characteristic shifts for the thiophene ring protons and carbons, as well as the methyl and phenyl substituents, provide unambiguous structural verification.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

Therapeutic Applications and Mechanism of Action

Derivatives of this compound have shown significant promise in several therapeutic areas, primarily due to their ability to modulate key signaling pathways involved in inflammation and pain.

Anti-inflammatory and Analgesic Activity: Targeting ANO1

Recent studies have identified 4-arylthiophene-3-carboxylic acid derivatives as potent inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel.[11][12] ANO1 is expressed in sensory neurons and is involved in the depolarization of nerves in response to noxious stimuli.[12] Overexpression of ANO1 is associated with inflammatory pain and allodynia.[11] By inhibiting ANO1, these thiophene derivatives can reduce neuronal excitability and produce analgesic effects.[12]

Antirheumatic Potential: Modulation of Interleukin-1 Signaling

5-Phenylthiophene-3-carboxylic acid derivatives have been investigated as potential antirheumatic agents due to their ability to antagonize the effects of interleukin-1 (IL-1).[13] IL-1 is a pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis and other autoimmune diseases.[14] The IL-1 signaling pathway is initiated by the binding of IL-1α or IL-1β to the IL-1 receptor type 1 (IL-1R1), which then recruits the MyD88 adaptor protein to initiate a downstream signaling cascade leading to the activation of pro-inflammatory genes.[14] It is hypothesized that 5-phenylthiophene-3-carboxylic acid derivatives may interfere with the binding of IL-1 to its receptor or disrupt downstream signaling events.

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The synthetic accessibility of these compounds, coupled with their potent biological activities, makes them attractive candidates for further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic potential of optimized derivatives in relevant animal models of inflammatory diseases and pain.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Postulated mechanism of IL-1 signaling inhibition.

References

-

A Novel and Expeditious Approach to Thiophene-3-carboxylates. ElectronicsAndBooks. Available at: [Link]. Accessed January 4, 2026.

-

Solid-State NMR Characterization of a Novel Thiophene-Based Three Phenyl Ring Mesogen. ResearchGate. Available at: [Link]. Accessed January 4, 2026.

-

Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. PubMed. Available at: [Link]. Accessed January 4, 2026.

-

Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]. Accessed January 4, 2026.

-

Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. PubMed. Available at: [Link]. Accessed January 4, 2026.

-

Gewald reaction. Wikipedia. Available at: [Link]. Accessed January 4, 2026.

-

Gewald Reaction. Organic Chemistry Portal. Available at: [Link]. Accessed January 4, 2026.

- Thiophene saccharines. Google Patents.

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Available at: [Link]. Accessed January 4, 2026.

-

Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. Available at: [Link]. Accessed January 4, 2026.

-

Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. PubMed. Available at: [Link]. Accessed January 4, 2026.

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. Available at: [Link]. Accessed January 4, 2026.

-

Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. ResearchGate. Available at: [Link]. Accessed January 4, 2026.

-

Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Semantic Scholar. Available at: [Link]. Accessed January 4, 2026.

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available at: [Link]. Accessed January 4, 2026.

-

Targeting interleukin-1 signaling for renoprotection. National Institutes of Health. Available at: [Link]. Accessed January 4, 2026.

-

Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. PubMed. Available at: [Link]. Accessed January 4, 2026.

Sources

- 1. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization of thiophene derivatives and its biological applications [zenodo.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Thioester - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. US4028373A - Thiophene saccharines - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting interleukin-1 signaling for renoprotection - PMC [pmc.ncbi.nlm.nih.gov]

The Thiophene Carboxylic Acid Scaffold: A Versatile Core for Modern Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged pharmacophore in medicinal chemistry, prized for its unique electronic properties and metabolic stability.[1][2] When functionalized with a carboxylic acid, the resulting thiophene carboxylic acid scaffold serves as a versatile launching point for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of thiophene carboxylic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will traverse their roles in oncology, inflammation, infectious diseases, and neurodegenerative disorders, offering field-proven insights to guide researchers in this dynamic area of drug discovery.

The Thiophene Carboxylic Acid Core: Physicochemical Properties and Synthetic Rationale

The thiophene ring is considered a bioisostere of the benzene ring, yet it possesses distinct electronic and lipophilic characteristics that can be advantageous in drug design.[1] The sulfur atom's lone pairs contribute to the ring's aromaticity and ability to engage in hydrogen bonding, enhancing interactions with biological targets.[1] The carboxylic acid moiety provides a critical anchor for target binding through ionic interactions and hydrogen bonds, and it serves as a key handle for synthetic elaboration into esters, amides, and other functional groups.[3]

Synthetic Strategies: A Foundation for Diversity

The synthesis of thiophene carboxylic acid derivatives is accessible through several established methodologies, allowing for the generation of diverse chemical libraries for screening.

-

Gewald Aminothiophene Synthesis: This is a cornerstone for constructing highly substituted 2-aminothiophene-3-carboxylates. The reaction involves the base-catalyzed condensation of a ketone or aldehyde with an active methylene nitrile, followed by cyclization with elemental sulfur.[4] This method is particularly valuable for creating scaffolds with multiple points for diversification.

-

Paal-Knorr Thiophene Synthesis: This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[4][5] While effective, it can sometimes require harsh reaction conditions.

-

Fiesselmann Thiophene Synthesis: This approach utilizes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-keto esters to construct the thiophene core, offering a regioselective route to certain substitution patterns.[5]

Therapeutic Applications in Oncology

Thiophene carboxylic acids and their derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[6]

Inhibition of Tubulin Polymerization

Certain thiophene carboxamides have been designed as biomimetics of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[7] These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compounds (dissolved in DMSO).

-

Procedure:

-

Incubate tubulin on ice for 15 minutes.

-

Add polymerization buffer and various concentrations of the test compound or vehicle control (DMSO).

-

Initiate polymerization by adding GTP and incubating at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Kinase Inhibition

The thiophene scaffold is a common feature in many kinase inhibitors. Thiophene carboxamides have been developed as potent inhibitors of Janus kinase 2 (JAK2) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are critical in cancer cell proliferation and angiogenesis.[8][9]

Workflow for Evaluating Kinase Inhibitors

Caption: Workflow for the preclinical evaluation of thiophene-based kinase inhibitors.

Induction of Apoptosis

Several thiophene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of the mitochondrial membrane potential.[10][11][12]

Data Summary: Cytotoxic Activity of Thiophene Carboxamides

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 2b | Hep3B | 5.46 | Tubulin Polymerization Inhibitor | [7] |

| 2e | Hep3B | 12.58 | Tubulin Polymerization Inhibitor | [7] |

| MB-D2 | A375 | < 75 | Caspase 3/7 activation, Mitochondrial depolarization | [11] |

| TJ191 | Malignant T-cells | Selective | Targets low TβRIII-expressing cells | [13] |

Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases. Thiophene carboxylic acids have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][14][15][16]

COX/LOX Inhibition

Tiaprofenic acid and tinoridine are commercially available non-steroidal anti-inflammatory drugs (NSAIDs) that feature a thiophene core and function by inhibiting COX enzymes.[2][14] Other derivatives have been developed that exhibit dual COX/LOX inhibitory activity, which may offer a better safety profile by reducing the gastrointestinal side effects associated with selective COX inhibitors.[14][15]

Signaling Pathway: Arachidonic Acid Metabolism

Caption: Inhibition of COX and LOX pathways by thiophene carboxylic acids.

Potential in Neurodegenerative Disorders